

Hpk1-IN-12: A Technical Guide for Immuno-Oncology Research

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Compound of Interest

Compound Name: *Hpk1-IN-12*

Cat. No.: *B12415154*

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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation, positioning it as a promising therapeutic target in immuno-oncology.[1][2] HPK1 is predominantly expressed in hematopoietic cells and plays a key role in dampening T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Inhibition of HPK1 has been shown to enhance T-cell proliferation, increase the production of pro-inflammatory cytokines, and promote anti-tumor immunity.[4][5] This technical guide focuses on **Hpk1-IN-12**, a potent inhibitor of HPK1, and its application as a research tool in the field of immuno-oncology. While detailed experimental data for **Hpk1-IN-12** is primarily contained within patent literature, this guide provides comprehensive information on its properties, the relevant signaling pathways, and detailed experimental protocols for its characterization, drawing upon established methodologies for HPK1 inhibitors.

Hpk1-IN-12 is identified as a potent inhibitor of HPK1.[6][7] It is referenced as compound 85 in patent WO2021213317A1.[6][7]

Chemical Properties of **Hpk1-IN-12**:

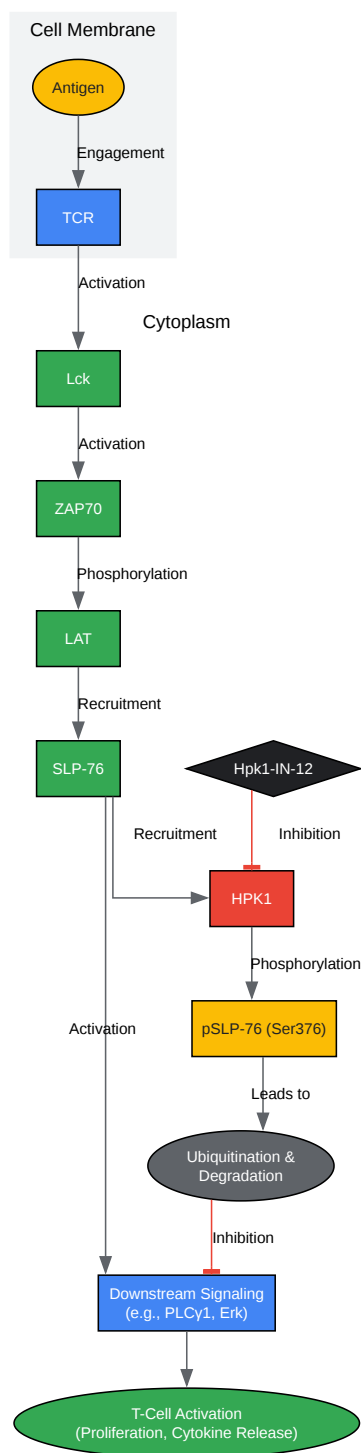
Property	Value
Chemical Formula	C ₂₅ H ₂₄ FN ₅ O ₂
Molecular Weight	445.49
CAS Number	2734168-51-3

Mechanism of Action and Signaling Pathway

HPK1 functions as a negative feedback regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signalosome where it becomes activated.^{[2][8]} Activated HPK1 then phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the serine 376 residue.^{[9][10][11]} This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.^[12] The degradation of SLP-76 disrupts the formation of a stable signaling complex, thereby attenuating downstream signals that are crucial for T-cell activation, proliferation, and cytokine production.^[8]

Hpk1-IN-12, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76.^[13] This action preserves the integrity of the TCR signaling complex, leading to a more robust and sustained T-cell response.^[13] The expected downstream effects of **Hpk1-IN-12** treatment include enhanced T-cell activation, increased proliferation, and elevated secretion of key anti-tumor cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).^[12]

HPK1 Signaling Pathway in T-Cell Activation

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HPK1 Signaling Pathway

Quantitative Data (Representative HPK1 Inhibitors)

While specific quantitative data for **Hpk1-IN-12** is not extensively available in the public domain, the following table summarizes typical potencies and cellular activities of other well-characterized small molecule HPK1 inhibitors to provide a comparative context.

Compound	HPK1 IC50 (nM)	Cellular pSLP-76 IC50 (nM)	T-Cell IL-2 EC50 (nM)	Reference
Compound [I]	0.2	3	1.5	
Compound 17	-	32	12	[11]
Compound 22	-	78	19	[11]
XHS	2.6	-	-	
XHV	89	-	-	
DS21150768	-	-	-	

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize HPK1 inhibitors like **Hpk1-IN-12**.

HPK1 Kinase Activity Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of HPK1. A common method is the ADP-Glo™ Kinase Assay.

Materials:

- Recombinant human HPK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

- ADP-Glo™ Kinase Assay Kit (Promega)
- **Hpk1-IN-12** (or other test compounds) dissolved in DMSO
- 384-well plates

Procedure:

- Prepare serial dilutions of **Hpk1-IN-12** in DMSO.
- In a 384-well plate, add 1 µL of the diluted compound or DMSO (as a control).
- Add 2 µL of HPK1 enzyme solution to each well.
- Add 2 µL of a mixture of MBP substrate and ATP to initiate the kinase reaction.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphorylation of SLP-76 (pSLP-76) Assay

This assay determines the ability of the inhibitor to block HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

Materials:

- Human T-cell line (e.g., Jurkat) or primary human T-cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)

- Anti-CD3/anti-CD28 antibodies for T-cell stimulation
- **Hpk1-IN-12** (or other test compounds)
- Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
- Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody
- Flow cytometer

Procedure:

- Culture Jurkat cells or primary T-cells to the desired density.
- Pre-incubate the cells with various concentrations of **Hpk1-IN-12** or DMSO for 1-2 hours.
- Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes).
- Fix and permeabilize the cells according to the manufacturer's protocol.
- Stain the cells with the anti-pSLP-76 antibody.
- Analyze the samples using a flow cytometer to measure the mean fluorescence intensity (MFI) of pSLP-76 staining.
- Calculate the IC50 value based on the reduction in MFI with increasing inhibitor concentrations.

T-Cell Cytokine Production Assay

This functional assay measures the downstream consequence of HPK1 inhibition, which is the enhancement of cytokine production by activated T-cells.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
- Cell culture medium

- Anti-CD3/anti-CD28 antibodies or other T-cell stimuli
- **Hpk1-IN-12** (or other test compounds)
- ELISA or Luminex-based cytokine detection kits (for IL-2, IFN- γ , etc.)

Procedure:

- Isolate PBMCs or T-cells from healthy donor blood.
- Plate the cells in a 96-well plate and pre-incubate with serial dilutions of **Hpk1-IN-12** for 1-2 hours.
- Stimulate the cells with anti-CD3/anti-CD28 antibodies.
- Incubate the cells for 24-72 hours.
- Collect the cell culture supernatant.
- Measure the concentration of cytokines (e.g., IL-2, IFN- γ) in the supernatant using ELISA or a multiplex bead array.
- Plot the cytokine concentration against the inhibitor concentration to determine the EC50 (effective concentration for 50% of maximal response).

In Vivo Tumor Model Studies

These studies assess the anti-tumor efficacy of the HPK1 inhibitor in a living organism, often in combination with other immunotherapies like anti-PD-1 antibodies.

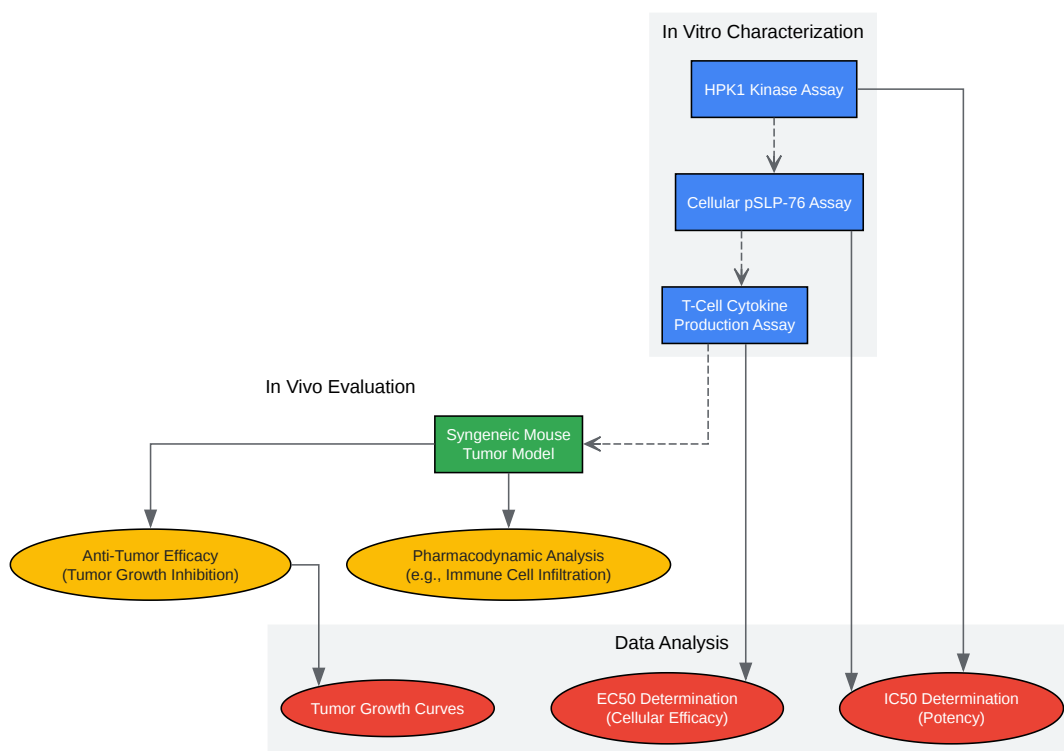
Materials:

- Syngeneic mouse tumor models (e.g., MC38 colorectal cancer model in C57BL/6 mice)
- **Hpk1-IN-12** formulated for oral or intraperitoneal administration
- Anti-PD-1 antibody
- Calipers for tumor measurement

Procedure:

- Implant tumor cells subcutaneously into the flank of the mice.
- Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, **Hpk1-IN-12** alone, anti-PD-1 alone, combination).
- Administer **Hpk1-IN-12** and the anti-PD-1 antibody according to the desired dosing schedule.
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight and overall health of the mice.
- At the end of the study, tumors and lymphoid organs can be harvested for further analysis (e.g., immune cell infiltration, cytokine levels).
- Plot the tumor growth curves for each treatment group to evaluate anti-tumor efficacy.

General Experimental Workflow for Hpk1-IN-12 Characterization

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Experimental Workflow

Conclusion

Hpk1-IN-12 represents a valuable research tool for investigating the role of HPK1 in immunoncology. As a potent inhibitor, it allows for the elucidation of the downstream consequences of blocking this key negative regulator of T-cell activation. The experimental protocols detailed in this guide provide a robust framework for characterizing the biochemical and cellular activity of **Hpk1-IN-12**, as well as for evaluating its in vivo anti-tumor efficacy. Further research utilizing **Hpk1-IN-12** and similar compounds will continue to shed light on the therapeutic potential of targeting HPK1 to enhance anti-tumor immunity, both as a monotherapy and in combination with existing immunotherapies.

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